1H and 13C NMR chemical shifts for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde
1H and 13C NMR chemical shifts for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry, drug discovery, and materials science. For novel heterocyclic scaffolds such as 7-Fluorobenzo[c]isoxazole-3-carbaldehyde, a precise understanding of its NMR spectral features is paramount for unambiguous characterization, reaction monitoring, and assessing its interactions in biological systems. This molecule incorporates a unique combination of a strained isoxazole ring fused to a fluorinated benzene ring, further functionalized with a reactive aldehyde group. Each of these features imparts distinct electronic and steric influences that are directly observable in its ¹H and ¹³C NMR spectra.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde. Moving beyond a simple data repository, we delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and illustrate a logical workflow for complete spectral assignment. This document is intended for researchers and scientists who require a deep, actionable understanding of the NMR properties of this and structurally related fluorinated heterocycles.
Theoretical Framework: Predicting the NMR Landscape
The chemical shifts in an NMR spectrum are exquisitely sensitive to the local electronic environment of each nucleus. In 7-Fluorobenzo[c]isoxazole-3-carbaldehyde, the interplay between the isoxazole heterocycle, the fluorine substituent, and the carbaldehyde group creates a distinct magnetic environment for each proton and carbon.
Key Influences on Chemical Shifts:
-
Benzo[c]isoxazole Core: This fused heterocyclic system is inherently electron-deficient. The electronegative oxygen and nitrogen atoms induce significant deshielding, particularly on the adjacent carbon atoms (C3, C7a, and C3a).
-
Aldehyde Group (-CHO) at C3: The carbonyl group is a powerful anisotropic and electron-withdrawing group. It strongly deshields the aldehyde proton, shifting it significantly downfield (typically δ > 10 ppm). It also withdraws electron density from the isoxazole ring, further influencing the chemical shifts of the ring carbons.
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Fluorine Substituent (-F) at C7: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deshields nearby nuclei. More importantly, it is a spin-active nucleus (¹⁹F, I = ½) and will couple to both ¹H and ¹³C nuclei, providing invaluable structural information through characteristic splitting patterns (J-coupling). The C-F bond will result in a large one-bond coupling constant (¹JCF), and smaller couplings will be observed over multiple bonds (²JCF, ³JCF, etc.). Similarly, H-F couplings (³JHF, ⁴JHF) are expected for the aromatic protons.[1]
Based on these principles and analysis of related structures in the literature, a set of predicted chemical shifts can be established.[2][3][4]
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key coupling constants for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde. These predictions are derived from established substituent effects on aromatic and heterocyclic systems and serve as a robust hypothesis for experimental verification.[5][6]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) | Rationale |
| H-CHO | 10.2 - 10.5 | s | - | Highly deshielded aldehyde proton. |
| H-4 | 7.9 - 8.1 | dd | ³JH4-H5 ≈ 7-9 Hz, ⁴JH4-F ≈ 4-6 Hz | Ortho to C3a and influenced by the isoxazole ring; coupled to H-5 and the C7-Fluorine. |
| H-5 | 7.4 - 7.6 | t or ddd | ³JH5-H4 ≈ 7-9 Hz, ³JH5-H6 ≈ 7-9 Hz, ⁵JH5-F ≈ 2-3 Hz | Standard aromatic proton, coupled to H-4, H-6, and weakly to the C7-Fluorine. |
| H-6 | 7.6 - 7.8 | dd | ³JH6-H5 ≈ 7-9 Hz, ³JH6-F ≈ 8-10 Hz | Ortho to the fluorine atom, showing a characteristic large ³JHF coupling. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Key Coupling Constants (Hz) | Rationale |
| C-CHO | 185 - 190 | d | ³JCF ≈ 2-4 Hz | Typical aldehyde carbonyl carbon, weakly coupled to fluorine. |
| C-3 | 155 - 160 | s or d | ⁴JCF ≈ 1-3 Hz | Deshielded carbon of the isoxazole ring, attached to the aldehyde. |
| C-3a | 145 - 150 | s or d | ⁴JCF ≈ 2-4 Hz | Bridgehead carbon deshielded by isoxazole ring heteroatoms. |
| C-4 | 120 - 125 | d | ³JCF ≈ 4-6 Hz | Aromatic CH coupled to fluorine. |
| C-5 | 128 - 132 | d | ⁴JCF ≈ 1-3 Hz | Aromatic CH with minor coupling to fluorine. |
| C-6 | 115 - 120 | d | ²JCF ≈ 20-25 Hz | Aromatic CH ortho to fluorine, showing significant two-bond coupling. |
| C-7 | 160 - 165 | d | ¹JCF ≈ 240-260 Hz | Carbon directly bonded to fluorine, exhibiting a very large one-bond coupling constant. |
| C-7a | 150 - 155 | d | ²JCF ≈ 10-15 Hz | Bridgehead carbon deshielded by nitrogen and coupled to fluorine. |
Experimental Protocol for NMR Acquisition
Adherence to a validated experimental protocol is critical for obtaining high-quality, reproducible NMR data. The following section details a self-validating methodology for the complete NMR analysis of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.
Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the sample preparation.
-
Sample Purity: Ensure the compound is of high purity (>95%), as impurities will complicate spectral analysis. Purification via flash column chromatography or recrystallization is recommended.
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. For compounds with limited solubility, DMSO-d₆ can be used, though its viscosity and water content can affect spectral resolution.
-
Concentration:
-
Procedure: a. Weigh the sample directly into a clean, dry vial. b. Add the deuterated solvent using a calibrated pipette. c. Gently agitate or vortex the vial until the sample is fully dissolved. d. Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube and label it appropriately.
Spectrometer Setup and 1D NMR Acquisition
The following parameters are provided for a typical 400 or 500 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[7]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds (a longer delay may be needed for quaternary carbons).
-
Number of Scans: 1024-4096 scans, depending on concentration.
-
2D NMR for Unambiguous Assignment
For a novel structure, 2D NMR experiments are essential to confirm assignments made from 1D spectra.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This is crucial for mapping the connectivity of the aromatic protons (H-4, H-5, H-6).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This definitively links the proton assignments to their corresponding carbon signals.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for assigning quaternary carbons and piecing together the molecular fragments. For example, the aldehyde proton (H-CHO) should show correlations to C-3 and C-3a.
Data Processing and Structural Elucidation Workflow
The logical flow of data analysis is as critical as the acquisition itself. The following workflow ensures a systematic and accurate structural assignment.
Caption: Logical workflow for the complete NMR structural elucidation of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.
Step-by-Step Elucidation:
-
Analyze the ¹H NMR Spectrum:
-
Locate the highly deshielded aldehyde singlet (H-CHO) above 10 ppm.
-
Identify the three aromatic protons between 7.0 and 8.5 ppm. Use their multiplicities and coupling constants (both H-H and H-F) to propose initial assignments based on the predictions in Table 1.
-
-
Analyze the ¹³C NMR Spectrum:
-
Identify the aldehyde carbonyl carbon (~185-190 ppm).
-
Locate the carbon directly attached to fluorine (C-7) by its characteristic large ¹JCF coupling constant (~250 Hz) and downfield shift.
-
Identify other carbons coupled to fluorine (C-6, C-7a, C-4) by their smaller, yet distinct, splitting.
-
-
Correlate with 2D NMR:
-
Use the HSQC spectrum to definitively link each aromatic proton signal to its directly attached carbon signal.
-
Use the COSY spectrum to confirm the connectivity between H-4, H-5, and H-6. A cross-peak will appear between coupled protons.
-
Use the HMBC spectrum to complete the puzzle. Key correlations to look for are:
-
H-CHO to C-3 and C-3a.
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H-4 to C-3a, C-5, and C-7a.
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H-6 to C-5, C-7, and C-7a.
-
-
The diagram below illustrates the most crucial long-range correlations expected in the HMBC spectrum that serve to assemble the core structure.
Caption: Key ²JHC and ³JHC correlations for structural assignment.
Conclusion
The structural elucidation of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde via NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical shift and spin-spin coupling. The presence of the fluorine atom and the aldehyde group provides highly diagnostic handles for interpretation. By combining high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments with a foundational understanding of substituent effects, researchers can achieve a complete and unambiguous assignment of the molecular structure. The predicted data and workflows presented in this guide serve as a robust framework for the analysis of this and other novel fluorinated heterocyclic systems, empowering scientists in their discovery and development efforts.
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